2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
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Overview
Description
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess a wide range of biological activities.
Mechanism of Action
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone exerts its effects through various mechanisms, including the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. This compound also activates the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, and the increase of antioxidant enzymes, such as SOD and CAT. This compound has also been shown to inhibit the expression of MMP-9 and MMP-2, which are involved in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone, including the development of novel formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Conclusion:
In conclusion, this compound is a promising natural compound that possesses various biological activities and has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand the molecular mechanisms of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone can be achieved through various methods, including the Claisen-Schmidt condensation reaction between 2-chloroacetophenone and 2,4-dihydroxy-3-methylacetophenone in the presence of a base catalyst. This method yields a high purity product that can be further purified through recrystallization.
Scientific Research Applications
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has been extensively studied for its potential therapeutic applications. Recent research has shown that this compound possesses anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-13(17)7-6-11(15(9)19)14(18)8-10-4-2-3-5-12(10)16/h2-7,17,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPLJKVOCGKMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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